molecular formula C14H17N3O4S B2925755 ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate CAS No. 946250-16-4

ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate

Cat. No.: B2925755
CAS No.: 946250-16-4
M. Wt: 323.37
InChI Key: QTUUXKSEYZDJGQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are compounds containing a thiazolopyrimidine moiety, which consists of a thiazole ring fused to a pyrimidine ring . They are considered as structural analogs of biogenic purine bases and can be potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular formula of this compound is C15H20N4O5S2 . The structure of thiazolopyrimidines is similar to the purine ring system, which may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical and Chemical Properties Analysis

The average mass of this compound is 400.473 Da . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is identified as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including thiazoles, which are structurally related to the chemical (Honey et al., 2012).
  • Research on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones has shown their reactivity with alkyl mono- and di-halides to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine (Sirakanyan et al., 2015).

Structural Studies

  • The structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine have been explored, providing insight into the structural properties of related compounds (Campaigne et al., 1981).
  • The supramolecular architecture in azaheterocyclic phosphonates, including structures related to the ethyl 4-oxo compound, has been detailed, highlighting the importance of these structures in chemistry (Pietrzak et al., 2018).

Biological Activity

  • Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been evaluated for their antimicrobial and anticancer activity, suggesting potential biological applications for related compounds (Hafez et al., 2016).
  • Thieno[2,3‐d]pyrimidines have been synthesized, showing significant inhibition of Hep-G2 cell growth, indicating potential anticancer applications for similar compounds (Aly et al., 2010).

Future Directions

Thiazolopyrimidines have a huge synthetic potential and are promising scaffolds for the design of new medicines . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . Future research could focus on exploring these potentials further.

Biochemical Analysis

Biochemical Properties

Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of genes involved in cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . The compound also affects the expression of genes by interacting with DNA and RNA polymerases, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and maintains its activity, but over extended periods, it may degrade, leading to a reduction in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can mitigate its effects.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to accumulate in the mitochondria, where it can disrupt the electron transport chain and induce apoptosis . Additionally, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.

Properties

IUPAC Name

ethyl 4-[(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-11(19)6-5-10(18)16-12-9(3)15-14-17(13(12)20)8(2)7-22-14/h7H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUXKSEYZDJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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